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molecular formula C15H17N3O B8645031 3-tert-Butyl-5-isocyanato-1-p-tolyl-1H-pyrazole

3-tert-Butyl-5-isocyanato-1-p-tolyl-1H-pyrazole

Cat. No. B8645031
M. Wt: 255.31 g/mol
InChI Key: SJKIFYCVPXGDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975285B2

Procedure details

To a solution of 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-amine (4) (WO 2000043384) (1.00 g, 4.36 mmol) in DCM (90 mL) was added a saturated aq solution of NaHCO3 (60 mL). The mixture was stirred vigorously, cooled to 0° C. and diphosgene (2.1 mL, 17.4 mmol) was added in a single portion. After stirring for 1 hr at RT, the layers were separated and the organics dried and evaporated to give a brown oil. The oil was triturated with iso-hexane (5.0 mL) and the solid filtered. The filtrate was concentrated in vacuo to give 3-tert-butyl-5-isocyanato-1-p-tolyl-1H-pyrazole (19) as a light brown oil (1.00 g, 3.92 mmol, 90%). m/z 288 (in MeOH) (M+H+MeOH)+ (ES+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:9]=[C:8]([NH2:10])[N:7]([C:11]2[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=2)[N:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:18]([O-])(O)=[O:19].[Na+].O=C(Cl)OC(Cl)(Cl)Cl>C(Cl)Cl>[C:1]([C:5]1[CH:9]=[C:8]([N:10]=[C:18]=[O:19])[N:7]([C:11]2[CH:12]=[CH:13][C:14]([CH3:17])=[CH:15][CH:16]=2)[N:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)C1=NN(C(=C1)N)C1=CC=C(C=C1)C
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
O=C(OC(Cl)(Cl)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 hr at RT
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
CUSTOM
Type
CUSTOM
Details
the organics dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The oil was triturated with iso-hexane (5.0 mL)
FILTRATION
Type
FILTRATION
Details
the solid filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)N=C=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.92 mmol
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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